2-(1,3-Thiazol-2-yl)-2,3-dihydrothiophene-2-carbaldehyde
Description
2-(1,3-Thiazol-2-yl)-2,3-dihydrothiophene-2-carbaldehyde is a heterocyclic compound featuring a thiazole ring fused to a partially saturated thiophene moiety, with a carbaldehyde group at the 2-position. The aldehyde group serves as a reactive site for further functionalization, making this compound a versatile intermediate in medicinal and materials chemistry .
Properties
IUPAC Name |
2-(1,3-thiazol-2-yl)-3H-thiophene-2-carbaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NOS2/c10-6-8(2-1-4-12-8)7-9-3-5-11-7/h1,3-6H,2H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUTPHCRZQTZFND-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=CSC1(C=O)C2=NC=CS2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NOS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90761537 | |
| Record name | 2-(1,3-Thiazol-2-yl)-2,3-dihydrothiophene-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90761537 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
104542-82-7 | |
| Record name | 2-(1,3-Thiazol-2-yl)-2,3-dihydrothiophene-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90761537 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,3-Thiazol-2-yl)-2,3-dihydrothiophene-2-carbaldehyde typically involves multi-step reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, a reaction between a thiazole derivative and a thiophene derivative in the presence of a suitable catalyst can yield the desired compound. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve more scalable and efficient methods. Techniques such as continuous flow synthesis, which allows for better control over reaction parameters and improved safety, are often employed. Additionally, the use of automated systems can enhance the reproducibility and efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(1,3-Thiazol-2-yl)-2,3-dihydrothiophene-2-carbaldehyde can undergo various chemical reactions, including:
Oxidation: This reaction can convert the aldehyde group into a carboxylic acid.
Reduction: The aldehyde group can be reduced to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like halogens or nucleophiles can be employed under appropriate conditions to achieve substitution reactions.
Major Products
Oxidation: The major product is the corresponding carboxylic acid.
Reduction: The major product is the corresponding alcohol.
Substitution: The products vary depending on the substituents introduced during the reaction.
Scientific Research Applications
2-(1,3-Thiazol-2-yl)-2,3-dihydrothiophene-2-carbaldehyde has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Industry: It is used in the development of new materials and as a precursor in various chemical processes.
Mechanism of Action
The mechanism by which 2-(1,3-Thiazol-2-yl)-2,3-dihydrothiophene-2-carbaldehyde exerts its effects is largely dependent on its interaction with specific molecular targets. The compound can interact with enzymes and receptors, modulating their activity. For instance, it may inhibit certain enzymes by binding to their active sites, thereby affecting metabolic pathways. The exact pathways involved can vary based on the specific application and the derivatives of the compound being studied .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Core Structural Features
The compound’s structural uniqueness lies in its hybrid thiazole-dihydrothiophene scaffold. Below is a comparison with analogous thiazole-containing derivatives:
Key Observations :
- Electronic Properties : The aldehyde group in the target compound enhances electrophilicity compared to acetamide or hydrazone derivatives, enabling nucleophilic additions (e.g., Schiff base formation).
Physicochemical Properties
Notes: The aldehyde’s distinct IR and NMR signatures differentiate it from acetamide or hydrazone analogs. Reduced aromaticity in the dihydrothiophene may downfield-shift adjacent protons compared to benzene-containing derivatives .
Hydrogen Bonding and Crystal Packing
- Target Compound : Likely participates in C-H···O (aldehyde) and S···N (thiazole-dihydrothiophene) interactions.
- Comparisons :
The reduced aromaticity of dihydrothiophene may lead to less planar structures compared to fully aromatic analogs, influencing solubility and bioavailability .
Biological Activity
2-(1,3-Thiazol-2-yl)-2,3-dihydrothiophene-2-carbaldehyde is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological properties of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.
Antiviral Activity
Recent studies have indicated that compounds similar to this compound exhibit inhibitory effects against HIV-1 reverse transcriptase (RT). Research has shown that modifications in the thiazole ring significantly influence the antiviral activity of related compounds. For instance, compounds designed with specific aromatic substitutions demonstrated dual inhibition of RT-associated functions (DNA polymerase and ribonuclease H) .
Anticancer Properties
The compound has been evaluated for its antiproliferative activity against various cancer cell lines. In vitro studies have demonstrated that derivatives of thiazole-thiophene compounds can significantly inhibit the growth of breast (MCF-7), colon (HCT-116), and liver (HepG-2) cancer cells. For example, certain derivatives showed IC50 values in the low micromolar range, indicating potent anticancer activity .
Apoptosis Induction
Mechanistic studies have revealed that some thiazole derivatives induce apoptosis in cancer cells through mitochondrial pathways. This includes increased reactive oxygen species (ROS) production and cell cycle arrest at the G2/M phase . The apoptosis mechanism is critical for developing new anticancer agents.
Tyrosinase Inhibition
Another area of interest is the inhibitory effect on tyrosinase activity. Compounds with a β-phenyl-α,β-unsaturated carbonyl motif have shown strong tyrosinase inhibitory activity, which is relevant for skin whitening agents and melanoma treatment .
Data Summary
| Biological Activity | Cell Line Tested | IC50 (µM) | Reference |
|---|---|---|---|
| Antiviral | HIV-1 RT | Not specified | |
| Anticancer | MCF-7 | 3.31 | |
| HCT-116 | Not specified | ||
| HepG-2 | Not specified | ||
| Tyrosinase Inhibition | B16F10 | <20 |
Case Studies
Case Study 1: Antiviral Effects
A study focused on synthesizing new HIV-1 RT inhibitors based on thiazole scaffolds demonstrated that specific modifications could enhance antiviral efficacy. The results indicated a promising direction for developing novel antiviral therapies targeting HIV .
Case Study 2: Anticancer Activity
Another investigation involved testing various thiazole-thiophene derivatives against multiple cancer cell lines. The most active compound exhibited superior antiproliferative effects compared to standard chemotherapeutics like doxorubicin, highlighting its potential as an anticancer agent .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
